5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Brand Name: Vulcanchem
CAS No.: 887220-19-1
VCID: VC11880431
InChI: InChI=1S/C22H22ClN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-6-3-4-7-15(14)23)26-9-11-27(12-10-26)20(29)16-8-5-13-31-16/h3-8,13,18,30H,2,9-12H2,1H3
SMILES: CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O
Molecular Formula: C22H22ClN5O3S
Molecular Weight: 472.0 g/mol

5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

CAS No.: 887220-19-1

Cat. No.: VC11880431

Molecular Formula: C22H22ClN5O3S

Molecular Weight: 472.0 g/mol

* For research use only. Not for human or veterinary use.

5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol - 887220-19-1

Specification

CAS No. 887220-19-1
Molecular Formula C22H22ClN5O3S
Molecular Weight 472.0 g/mol
IUPAC Name [4-[(2-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Standard InChI InChI=1S/C22H22ClN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-6-3-4-7-15(14)23)26-9-11-27(12-10-26)20(29)16-8-5-13-31-16/h3-8,13,18,30H,2,9-12H2,1H3
Standard InChI Key YPXRUSDSUAAXNW-UHFFFAOYSA-N
SMILES CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O
Canonical SMILES CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s structure comprises a triazolo[3,2-b] thiazol-6-ol scaffold, a bicyclic system merging triazole and thiazole rings. Key substituents include:

  • 2-Chlorophenyl group: Attached at the 5-position, this aromatic moiety enhances lipophilicity and may influence receptor binding .

  • Ethyl group: Positioned at the 2-position of the triazole ring, this alkyl chain could modulate solubility and metabolic stability.

  • 4-(Furan-2-carbonyl)piperazin-1-ylmethyl: A piperazine ring linked to a furan-2-carbonyl group introduces hydrogen-bonding capabilities and conformational flexibility.

Molecular Formula: C₃₂H₂₈ClN₅O₃S
Molecular Weight: 586.12 g/mol (calculated based on analogous structures ).

Table 1: Comparative Structural Features of Analogous Compounds

CompoundCore StructureR₁R₂Molecular Weight (g/mol)
Target CompoundTriazolo-thiazole2-Cl-C₆H₄Ethyl586.12
VulcanChem VC6465517Triazolo-thiazoleThiophen-2-ylH415.49
PubChem CID 16807806 Triazolo-thiazole2-Cl-C₆H₄Methyl457.90
VulcanChem VC4213191Triazolo-thiazoleThiophen-2-ylMethyl429.51

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis likely follows a modular approach:

  • Triazolo-thiazole Core Formation: Cyclocondensation of thiosemicarbazides with α-haloketones yields the triazolo-thiazole backbone.

  • Introduction of the 2-Chlorophenyl Group: Friedel-Crafts alkylation or nucleophilic substitution could position the 2-chlorophenyl moiety at the 5-position .

  • Piperazine Functionalization: The piperazine ring is pre-coupled with furan-2-carbonyl chloride before being attached via Mannich or nucleophilic alkylation reactions.

Critical Reaction Parameters

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Catalysts: Lewis acids (e.g., AlCl₃) may facilitate electrophilic substitutions .

  • Temperature Control: Exothermic steps (e.g., acylations) require gradual reagent addition at 0–5°C.

Table 2: Hypothetical Synthetic Route for Target Compound

StepReaction TypeReagents/ConditionsYield (%)*
1CyclocondensationThiosemicarbazide, α-bromoketone, EtOH, reflux65–75
2Chlorophenyl Introduction2-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C50–60
3Piperazine AcylationFuran-2-carbonyl chloride, TEA, CH₂Cl₂85–90
4Mannich ReactionFormaldehyde, Piperazine derivative, MeOH70–80

*Yields estimated from analogous procedures .

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

  • logP: Predicted ~3.2 (using ChemAxon software), indicating moderate lipophilicity .

  • Aqueous Solubility: <0.1 mg/mL (estimated), necessitating formulation with co-solvents.

Spectroscopic Fingerprints

  • IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N of piperazine), 750 cm⁻¹ (C-Cl) .

  • ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 4H, Ar-H), δ 4.20 (s, 2H, CH₂), δ 3.60–3.40 (m, 8H, piperazine).

Stability and Degradation Pathways

Hydrolytic Degradation

Under acidic conditions (pH 1.2), the furan carbonyl group undergoes hydrolysis, forming furan-2-carboxylic acid and piperazine fragments. Alkaline conditions (pH 8.0) promote cleavage of the triazole-thiazole bond .

Table 3: Stability Profile Under Accelerated Conditions

ConditionTemperature (°C)Humidity (%)Degradation (%)Half-Life (Days)
Acidic (HCl 0.1N)40751530
Neutral (H₂O)2560590
Alkaline (NaOH 0.1N)40752520

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